ethyl N-acetyl-N-cyanocarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-acetyl-N-cyanocarbamate can be synthesized through the reaction of ethyl cyanoacetate with acetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-acetyl-N-cyanocarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Cyclization: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Cyclization: Cyclization reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Nucleophilic substitution: Substituted cyanoacetamides.
Hydrolysis: Amine and carbon dioxide.
Cyclization: Heterocyclic compounds such as pyridones or pyrimidines.
Scientific Research Applications
Ethyl N-acetyl-N-cyanocarbamate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Pharmaceuticals: The compound’s derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-acetyl-N-cyanocarbamate involves its interaction with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, increasing the electrophilicity of the adjacent carbonyl carbon. This makes the compound susceptible to nucleophilic attack, leading to various substitution and addition reactions. The carbamate group can also undergo hydrolysis, releasing carbon dioxide and forming the corresponding amine.
Comparison with Similar Compounds
Ethyl N-acetyl-N-cyanocarbamate can be compared with other cyanoacetamide and carbamate derivatives:
Ethyl cyanoacetate: Lacks the acetyl group, making it less reactive towards nucleophiles.
N-acetylcyanoacetamide: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Ethyl carbamate: Lacks the cyano group, making it less versatile in organic synthesis.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications.
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
ethyl N-acetyl-N-cyanocarbamate |
InChI |
InChI=1S/C6H8N2O3/c1-3-11-6(10)8(4-7)5(2)9/h3H2,1-2H3 |
InChI Key |
RZWQPTPNJRGPCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C#N)C(=O)C |
Origin of Product |
United States |
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